![molecular formula C18H17N5O5S B2544677 N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 900004-11-7](/img/no-structure.png)

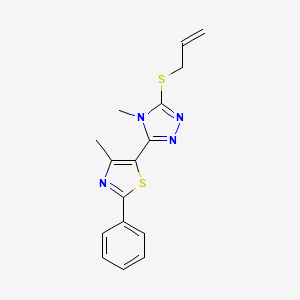

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N5O5S and its molecular weight is 415.42. The purity is usually 95%.

BenchChem offers high-quality N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Activities

A series of compounds similar to the one , specifically thiazolidin derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Certain compounds demonstrated good antioxidant activity across different assays, while others exhibited excellent anti-inflammatory properties. Notably, some derivatives showed both antioxidant and anti-inflammatory activities, suggesting their potential as multifunctional therapeutic agents (Koppireddi et al., 2013).

Dual Inhibitory Activities

Research on thieno[2,3-d]pyrimidine derivatives revealed compounds with potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These findings indicate the potential of such compounds in cancer therapy by inhibiting critical enzymes involved in nucleotide synthesis (Gangjee et al., 2008).

Synthesis and Structural Analysis

The synthesis of p-nitrophenyl derivatives has been explored for the development of inhibitors targeting specific enzymes. Such synthetic endeavors provide a foundation for the design and discovery of new therapeutic agents by modifying the structural components of the molecule to enhance activity and selectivity (Bedi et al., 1978).

Antimicrobial Activity

Pyridothienopyrimidines and related compounds have been synthesized and tested for their antimicrobial activities. Some of these compounds demonstrated promising in vitro antimicrobial properties, highlighting their potential as lead compounds for the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Molecular Docking and DFT Studies

Novel pyrimidiopyrazole derivatives were synthesized and their antitumor activities were evaluated. Molecular docking and Density Functional Theory (DFT) studies were conducted to understand the interaction mechanisms with biological targets and to analyze the stability and reactivity of these compounds. Such computational studies are crucial for rational drug design and optimization (Fahim et al., 2019).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-nitroaniline with 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "4-nitroaniline", "2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline (1.0 equiv) and 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid (1.1 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in acetic anhydride (2.0 equiv) and stir at room temperature for 24 hours.", "Step 5: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide." ] } | |

Numéro CAS |

900004-11-7 |

Nom du produit |

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide |

Formule moléculaire |

C18H17N5O5S |

Poids moléculaire |

415.42 |

Nom IUPAC |

N-(4-nitrophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |

InChI |

InChI=1S/C18H17N5O5S/c1-10-8-19-16-14(17(25)22(3)18(26)21(16)2)15(10)29-9-13(24)20-11-4-6-12(7-5-11)23(27)28/h4-8H,9H2,1-3H3,(H,20,24) |

Clé InChI |

BZDLEIPULZJMBI-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)

![Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2544601.png)

![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)

![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2544613.png)

![3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2544614.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)